2,4-Difluoro-L-homophenylalanine
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Overview
Description
2,4-Difluoro-L-homophenylalanine is a fluorinated amino acid with the molecular formula C10H11F2NO2. It is a derivative of L-homophenylalanine, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of L-homophenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of 2,4-Difluoro-L-homophenylalanine may involve biocatalytic processes using genetically modified enzymes. For instance, phenylalanine dehydrogenase can be employed to catalyze the reductive amination of keto acids to produce L-homophenylalanine, which is then fluorinated to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-L-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
2,4-Difluoro-L-homophenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Medicine: Potential use in the development of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and stability. The fluorine atoms can form strong hydrogen bonds and alter the compound’s interaction with biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
- 2-Fluoro-L-homophenylalanine
- 4-Fluoro-L-homophenylalanine
- 2,4-Difluoro-D-homophenylalanine
Comparison: 2,4-Difluoro-L-homophenylalanine is unique due to the presence of two fluorine atoms, which can significantly enhance its stability and reactivity compared to mono-fluorinated analogs. This dual fluorination can also improve the compound’s binding affinity to biological targets, making it a valuable tool in drug discovery and development .
Properties
IUPAC Name |
(2S)-2-amino-4-(2,4-difluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTYJIYAYABQKD-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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